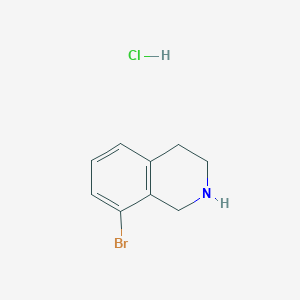

8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

BenchChem offers high-quality 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-bromo-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-3,11H,4-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWVDBMVHDRRLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=C2Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670360 | |

| Record name | 8-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159813-53-2 | |

| Record name | 8-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

An In-Depth Technical Guide to the Synthesis of 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a foundational structure in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds and natural products. From potent antitumor antibiotics to novel therapeutics targeting neurodegenerative disorders, the THIQ framework offers a versatile three-dimensional architecture for molecular recognition. The targeted functionalization of this scaffold is a key strategy in drug development. Specifically, the introduction of a bromine atom at the 8-position creates 8-Bromo-1,2,3,4-tetrahydroisoquinoline, a critical building block and intermediate for synthesizing more complex molecules. The hydrochloride salt form enhances the compound's stability, crystallinity, and ease of handling, making it ideal for research and development applications.

This guide provides a comprehensive overview of the principal synthetic strategies for obtaining 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride, grounded in mechanistic understanding and practical, field-proven insights.

Strategic Synthetic Considerations: A Game of Regiochemistry

The primary challenge in synthesizing an 8-substituted THIQ is achieving precise regiochemical control. A retrosynthetic analysis presents two divergent pathways:

-

Late-Stage Bromination: Synthesizing the 1,2,3,4-tetrahydroisoquinoline core first, followed by bromination. This approach is often problematic. Direct bromination of the electron-rich benzene ring can lead to a mixture of isomers, with substitution occurring at more activated positions (typically C-6), making the isolation of the desired C-8 bromo isomer difficult and low-yielding.

-

Convergent Synthesis with a Brominated Precursor: Beginning with a commercially available or readily synthesized precursor that already contains the bromine atom at the correct position. This strategy offers superior control and is the foundation for the most reliable synthetic routes.

This guide will focus on the convergent strategies, detailing the most efficient reduction pathway and exploring the classic name reactions that form the THIQ core.

Primary Synthetic Route: Reduction of 8-Bromoisoquinoline

This is arguably the most direct and efficient pathway to the target compound. It leverages the commercially available 8-bromoisoquinoline, reducing the heterocyclic ring to afford the tetrahydroisoquinoline core.

Workflow Diagram: Reduction of 8-Bromoisoquinoline

Caption: Overall workflow for the synthesis of the target compound.

Causality and Experimental Insight

The choice of reagents for the reduction of the isoquinoline ring is critical and demonstrates a nuanced understanding of reaction mechanisms.

-

Boron Trifluoride Etherate (BF₃·OEt₂): This Lewis acid coordinates to the nitrogen atom of the isoquinoline ring. This coordination withdraws electron density from the heterocyclic ring, activating the C=N double bond and making it significantly more electrophilic and susceptible to hydride attack.

-

Sodium Cyanoborohydride (NaBH₃CN): This is a milder and more selective reducing agent than sodium borohydride (NaBH₄).[1] Its reduced reactivity prevents the reduction of other potentially sensitive functional groups. Crucially, it is stable in mildly acidic conditions (pH ~3-4), which are often required for reductive aminations.[2] It selectively reduces the activated iminium ion intermediate formed in the reaction, driving the equilibrium towards the fully reduced tetrahydroisoquinoline.

Detailed Experimental Protocol: Reduction and Salt Formation

This protocol is adapted from established literature procedures.

Part A: Reduction of 8-Bromoisoquinoline

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 8-bromoisoquinoline (1.0 eq) and anhydrous methanol (MeOH, approx. 15 mL per gram of starting material).

-

Cooling: Cool the resulting mixture to 0 °C in an ice-water bath.

-

Reagent Addition: Add sodium cyanoborohydride (NaBH₃CN, 5.0 eq) to the cooled mixture portion-wise, ensuring the temperature remains below 5 °C. Stir for 10 minutes.

-

Lewis Acid Addition: Add boron trifluoride diethyl etherate (BF₃·OEt₂, 5.0 eq) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then remove the ice bath and heat the reaction to reflux (approx. 65 °C) for 4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Workup: Cool the reaction to room temperature and then quench by the careful, slow addition of saturated aqueous sodium carbonate (Na₂CO₃) solution until the pH is ~9.

-

Extraction: Concentrate the mixture under reduced pressure to remove the methanol. Pour the remaining aqueous residue into water and extract with dichloromethane (DCM, 3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude 8-Bromo-1,2,3,4-tetrahydroisoquinoline free base. This product can be purified further by silica gel column chromatography if necessary.

Part B: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified free base from Part A in a minimal amount of a suitable solvent such as diethyl ether or isopropyl alcohol (IPA).

-

Precipitation: To the stirred solution, add a solution of hydrochloric acid in ether (e.g., 2 M HCl in Et₂O) dropwise until no further precipitation is observed.

-

Isolation: Collect the resulting white precipitate by vacuum filtration.

-

Drying: Wash the filter cake with cold diethyl ether and dry under high vacuum to afford 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride as a stable, crystalline solid.

Data Summary

| Parameter | Value/Condition | Rationale |

| Starting Material | 8-Bromoisoquinoline | Commercially available, ensures correct bromine regiochemistry. |

| Reducing Agent | NaBH₃CN | Mild, selective for iminium ions, stable in acidic conditions. |

| Lewis Acid | BF₃·OEt₂ | Activates the isoquinoline ring for hydride attack. |

| Solvent | Anhydrous Methanol | Good solvent for reactants; participates in the reaction mechanism. |

| Temperature | 0 °C to Reflux | Initial cooling controls exothermic additions; heating drives reaction to completion. |

| Typical Yield | >90% (for reduction step) | High-yielding and efficient transformation. |

Alternative Synthetic Route I: The Pictet-Spengler Reaction

A classic and powerful method for constructing the THIQ skeleton is the Pictet-Spengler reaction. This reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.

Reaction Mechanism

The reaction proceeds via a well-established mechanism:

-

Imine Formation: The amine of the β-arylethylamine (e.g., 2-(2-bromophenyl)ethanamine) attacks the carbonyl of an aldehyde (commonly formaldehyde), forming a Schiff base (imine) after dehydration.

-

Iminium Ion Formation: Under acidic conditions, the imine nitrogen is protonated to form a highly electrophilic iminium ion.

-

Intramolecular Cyclization: The electron-rich aromatic ring attacks the iminium ion in an intramolecular electrophilic aromatic substitution, forming the new six-membered ring.

-

Rearomatization: A proton is lost from the site of cyclization to restore the aromaticity of the benzene ring, yielding the final THIQ product.

Caption: Mechanism of the Bischler-Napieralski Reaction.

Conclusion

The synthesis of 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is a task of significant interest to medicinal chemists. While classic methods like the Pictet-Spengler and Bischler-Napieralski reactions provide viable pathways for constructing the core THIQ scaffold from brominated precursors, they face challenges related to the deactivating nature of the bromine substituent. The most direct, efficient, and high-yielding approach involves the Lewis-acid-activated reduction of commercially available 8-bromoisoquinoline. This method offers excellent regiochemical control and operational simplicity, making it the preferred route in a drug discovery and development setting. The final conversion to the hydrochloride salt provides a stable, crystalline material suitable for further synthetic elaboration and biological evaluation.

References

-

Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. Available at: [Link]

-

MDPI. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Available at: [Link]

-

ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Available at: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available at: [Link]

-

MySkinRecipes. 8-Bromo-1,2,3,4-tetrahydroisoquinoline. Available at: [Link]

-

Organic Chemistry Portal. Sodium cyanoborohydride. Available at: [Link]

-

Wikipedia. Sodium cyanoborohydride. Available at: [Link]

-

Erowid. Sodium Cyanoborohydride – A Highly Selective Reducing Agent for Organic Functional Groups. Available at: [Link]

- Mathison, I. W., & Morgan, P. H. (1974). Synthesis and stereochemistry of some 8-substituted 2-methyldecahydroisoquinolines. Journal of Organic Chemistry, 39(22), 3210-3214.

-

ResearchGate. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Available at: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

-

ResearchGate. Scheme 3. Proposed mechanism for the reduction of quinolines to 1,2,3,4-tetrahydroquinolines by PhMe2SiH/EtOH catalyzed by Au/TiO2. Available at: [Link]

-

Organic Chemistry Portal. An Efficient Selective Reduction of Aromatic Azides to Amines Employing BF3·OEt2/NaI: Synthesis of Pyrrolobenzodiazepines. Available at: [Link]

-

YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN. Available at: [Link]

-

MedCrave online. Boron trifluoride etherate in organic synthesis. Available at: [Link]

Sources

The Bischler-Napieralski Route to 8-Bromo-Tetrahydroisoquinoline: A Technical Guide for Drug Development Professionals

Abstract

The 8-bromo-tetrahydroisoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous biologically active molecules. This technical guide provides an in-depth exploration of its synthesis via the Bischler-Napieralski reaction, a robust and versatile method for the construction of the 3,4-dihydroisoquinoline nucleus. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights. We will delve into the mechanistic intricacies of the reaction, provide a detailed, step-by-step experimental protocol, and present key data in a clear, accessible format.

Introduction: The Significance of 8-Bromo-Tetrahydroisoquinoline

The tetrahydroisoquinoline (THIQ) framework is a cornerstone in the development of therapeutics, with derivatives exhibiting a wide range of pharmacological activities. The introduction of a bromine atom at the 8-position offers a strategic handle for further functionalization through various cross-coupling reactions, enabling the exploration of a vast chemical space and the fine-tuning of structure-activity relationships (SAR). The Bischler-Napieralski reaction provides a reliable and efficient entry point to this valuable synthetic intermediate.[1][2]

The Bischler-Napieralski Reaction: A Mechanistic Overview

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that facilitates the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[3][4][5] The reaction is typically carried out under acidic and dehydrating conditions, with common condensing agents including phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA).[3][6]

The mechanism is thought to proceed through one of two primary pathways, largely dependent on the specific reaction conditions.[3][6]

-

Path A: The Dichlorophosphoryl Imine-Ester Intermediate: In the presence of POCl₃, the amide oxygen attacks the phosphorus center, leading to the formation of a dichlorophosphoryl imine-ester intermediate. Subsequent intramolecular electrophilic attack on the aromatic ring, followed by elimination, yields the 3,4-dihydroisoquinoline.[3]

-

Path B: The Nitrilium Ion Intermediate: Alternatively, the reaction can proceed through the formation of a highly electrophilic nitrilium ion intermediate.[3][4] This species then undergoes intramolecular Friedel-Crafts-type cyclization to afford the desired product. The formation of styrene derivatives as a side product via a retro-Ritter reaction is considered evidence for the existence of this nitrilium ion intermediate.[4][7]

For the synthesis of 8-bromo-tetrahydroisoquinoline, the presence of the electron-withdrawing bromine atom on the aromatic ring can decrease its nucleophilicity, potentially requiring more forcing reaction conditions for the cyclization to proceed efficiently.[7]

Synthetic Strategy and Experimental Protocols

The synthesis of 8-bromo-tetrahydroisoquinoline via the Bischler-Napieralski reaction is a three-step process:

-

Preparation of the N-Acyl-β-phenethylamine Precursor: Synthesis of N-[2-(2-bromophenyl)ethyl]acetamide.

-

Bischler-Napieralski Cyclization: Intramolecular cyclization to form 8-bromo-3,4-dihydroisoquinoline.

-

Reduction: Reduction of the imine functionality to yield the target 8-bromo-1,2,3,4-tetrahydroisoquinoline.

Overall Reaction Scheme

Caption: Overall synthetic route to 8-bromo-tetrahydroisoquinoline.

Step 1: Synthesis of N-[2-(2-Bromophenyl)ethyl]acetamide

This initial step involves the acylation of 2-(2-bromophenyl)ethan-1-amine with acetyl chloride or acetic anhydride.

Protocol:

-

To a solution of 2-(2-bromophenyl)ethan-1-amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine or diisopropylethylamine (1.2 eq).

-

Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-[2-(2-bromophenyl)ethyl]acetamide, which can often be used in the next step without further purification.

Step 2: Bischler-Napieralski Cyclization to 8-Bromo-3,4-dihydroisoquinoline

This is the key cyclization step. The choice of solvent and temperature is critical for success, especially with a deactivated aromatic ring.

Protocol:

-

To the crude N-[2-(2-bromophenyl)ethyl]acetamide (1.0 eq), add phosphorus oxychloride (POCl₃, 3-5 eq) as both the reagent and solvent.

-

Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-8 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Basify the aqueous solution with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide) to a pH of >10, keeping the mixture cool in an ice bath.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 8-bromo-3,4-dihydroisoquinoline.

Step 3: Reduction to 8-Bromo-1,2,3,4-tetrahydroisoquinoline

The final step involves the reduction of the endocyclic imine to the corresponding amine.

Protocol:

-

Dissolve the crude 8-bromo-3,4-dihydroisoquinoline (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, carefully add water to quench the excess NaBH₄.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude product can be purified by silica gel column chromatography to yield pure 8-bromo-1,2,3,4-tetrahydroisoquinoline.[8]

Data Summary

| Compound | Molecular Formula | Molecular Weight | Physical State |

| N-[2-(2-Bromophenyl)ethyl]acetamide | C₁₀H₁₂BrNO | 242.11 g/mol | Solid |

| 8-Bromo-3,4-dihydroisoquinoline | C₉H₈BrN | 210.07 g/mol | Solid/Oil |

| 8-Bromo-1,2,3,4-tetrahydroisoquinoline | C₉H₁₀BrN | 212.09 g/mol | Oil/Solid |

Note: Physical states are typical and may vary based on purity.

Mechanistic Visualization

Caption: Proposed mechanism of the Bischler-Napieralski reaction.

Troubleshooting and Key Considerations

-

Low Cyclization Yield: The electron-withdrawing nature of the bromine atom can hinder the electrophilic aromatic substitution. To improve yields, consider using a stronger Lewis acid co-catalyst or higher reaction temperatures. For substrates that are particularly unreactive, the use of phosphorus pentoxide in refluxing POCl₃ can be effective.[6][7]

-

Side Reactions: The formation of styrenes through a retro-Ritter reaction is a potential side reaction.[4][7] Using a nitrile as a solvent can sometimes suppress this pathway.[7]

-

Purification: The final product, 8-bromo-1,2,3,4-tetrahydroisoquinoline, may be separable from its 6-bromo isomer, which can form if the starting material contains isomeric impurities, by column chromatography.[8]

Conclusion

The Bischler-Napieralski reaction remains a cornerstone of heterocyclic synthesis, offering a reliable and scalable route to the 3,4-dihydroisoquinoline core. This guide has provided a comprehensive overview of its application in the synthesis of 8-bromo-tetrahydroisoquinoline, a valuable building block in drug discovery. By understanding the mechanistic nuances and adhering to optimized protocols, researchers can efficiently access this and related scaffolds to accelerate their research and development efforts.

References

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

- Castagnoli, N., Jr. (1969). Synthesis of cis- and trans-1-(3,4-dimethoxybenzyl)-3,7-dimethyl-5,8-dimethoxy-1,2,3,4-tetrahydroxyisoquinoline. Mechanism of the Bischler-Napieralski reaction. The Journal of Organic Chemistry, 34(10), 3190–3194.

-

Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Retrieved from [Link]

-

Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

-

Centurion University. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromo-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

- Heravi, M., Khaghaninejad, S., & Nazari, N. (2014). Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. In Advances in Heterocyclic Chemistry (Vol. 112, pp. 183-233). Academic Press.

-

ResearchGate. (2018, March 5). N-(2-Bromophenyl)acetamide. Retrieved from [Link]

- Royal Society of Chemistry. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 685-705.

- Organic Syntheses. (1951). N-BROMOACETAMIDE. Organic Syntheses, 31, 17.

-

PubChem. (n.d.). 8-Bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Retrieved from [Link]

- Rozwadowska, M. D. (1994). RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. HETEROCYCLES, 39(2), 903-931.

- NIH. (2023, April 3). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Scientific Reports, 13(1), 5422.

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of N-(3-bromo-2-methylphenyl)acetamide. Retrieved from [Link]

- Google Patents. (n.d.). CN104892448A - Preparation method of acetamide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 4. Bischler-Napieralski Reaction [organic-chemistry.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. 8-bromo-1,2,3,4-tetrahydroisoquinoline CAS#: 75416-51-2 [m.chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties of 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 1159813-53-2), a key intermediate in synthetic organic chemistry and a valuable building block for the development of novel bioactive molecules. This document moves beyond a simple recitation of facts to offer insights into the practical applications and theoretical underpinnings of this compound's behavior, grounded in established chemical principles.

Core Molecular Attributes and Physicochemical Properties

8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is the hydrochloride salt of the parent heterocycle, 8-Bromo-1,2,3,4-tetrahydroisoquinoline. The presence of the bromine atom on the aromatic ring and the protonated amine function significantly influences its physical and chemical characteristics.

Structural and General Properties

The fundamental properties of this compound are summarized in the table below. It typically presents as a white to pale yellow solid, a characteristic physical state for many hydrochloride salts of organic amines.[1] Its solubility in water and other polar organic solvents is a direct consequence of its ionic nature.[1]

| Property | Value | Source(s) |

| CAS Number | 1159813-53-2 | [2] |

| Molecular Formula | C₉H₁₁BrClN | [2] |

| Molecular Weight | 248.55 g/mol | [2] |

| Appearance | White to pale yellow solid | [1][3] |

| Solubility | Soluble in water and organic solvents | [1][3] |

Thermal Properties and Stability

While a specific melting point for the hydrochloride salt is not consistently reported in publicly available literature, the free base, 8-Bromo-1,2,3,4-tetrahydroisoquinoline (CAS No. 75416-51-2), has a reported boiling point of 294.3 °C at 760 mmHg and a flash point of 132 °C. It is important to note that the hydrochloride salt will have a significantly higher melting point and will likely decompose before boiling.

For optimal stability, 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride should be stored in a cool, dry, and well-ventilated area, away from heat sources and open flames.[3] Long-term storage at -20°C in a sealed container, protected from moisture, is recommended to ensure its integrity.

Spectroscopic Profile: A Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the tetrahydroisoquinoline core will appear as multiplets in the aliphatic region. The aromatic protons will be in the downfield region, with their chemical shifts and coupling patterns influenced by the bromine substituent. The N-H proton of the hydrochloride salt will likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the bromine will have a chemical shift in the aromatic region, and its signal may be influenced by the quadrupolar nature of the bromine atom. The aliphatic carbons of the tetrahydroisoquinoline ring will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. A broad band in the region of 2400-3200 cm⁻¹ is expected, corresponding to the N-H stretching vibration of the ammonium salt. C-H stretching vibrations of the aromatic and aliphatic groups will appear around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration will likely be found in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak for the free base (C₉H₁₀BrN) would be observed at m/z values corresponding to its isotopic distribution, with characteristic peaks for the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[1] For the hydrochloride salt, under appropriate ionization conditions, the protonated molecule [M+H]⁺ of the free base would be the prominent ion.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is dominated by the presence of the aryl bromide and the secondary amine functionality. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, making this compound a valuable intermediate in the synthesis of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The 8-bromo substituent makes this molecule an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent. This is a powerful method for introducing diverse aryl or vinyl substituents at the 8-position of the tetrahydroisoquinoline core.

Caption: Suzuki-Miyaura coupling workflow.

Experimental Protocol: Illustrative Suzuki-Miyaura Coupling

-

To a reaction vessel, add 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃, 3.0 eq).

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, and perform an aqueous work-up.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 8-aryl-1,2,3,4-tetrahydroisoquinoline.

This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary or secondary amines at the 8-position. This is a key transformation for synthesizing compounds with potential biological activity, as the nature of the amino substituent can significantly impact pharmacological properties.[5][6]

Caption: Buchwald-Hartwig amination workflow.

Experimental Protocol: Illustrative Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, combine 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base (e.g., NaOtBu, 1.4 eq).

-

Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Seal the reaction vessel and heat to the required temperature (typically 80-110 °C).

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the 8-amino-1,2,3,4-tetrahydroisoquinoline product.

Role in Drug Discovery and Medicinal Chemistry

The 1,2,3,4-tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[7] These activities include, but are not limited to, antitumor, antimicrobial, and central nervous system effects.[7][8] The introduction of a bromine atom at the 8-position provides a strategic point for chemical modification to explore structure-activity relationships (SAR).

Derivatives of 8-substituted tetrahydroisoquinolines have been investigated for various therapeutic targets. For instance, the substitution pattern on the aromatic ring of the tetrahydroisoquinoline nucleus is crucial for the antitumor activity of certain compounds.[8] While specific pharmacological data for 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is not extensively published, its utility as a synthetic intermediate allows for the generation of libraries of novel compounds for biological screening. The ability to easily diversify the 8-position through cross-coupling reactions makes it a valuable tool for lead optimization in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. It is advisable to handle this compound in a well-ventilated area or a fume hood.[3] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[3] In case of contact with skin or eyes, the affected area should be flushed immediately with plenty of water.[3] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is a versatile and valuable chemical intermediate. Its key features—the reactive aryl bromide and the tetrahydroisoquinoline core—make it a powerful building block for the synthesis of a diverse range of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space in the pursuit of new therapeutic agents. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe use in research and development.

References

-

Xinchem Corporation. (n.d.). 8-bromo-1,2,3,4-tetrahydroisoquinoline,hydrochloride(CAS#1159813-53-2). Retrieved from [Link]

-

Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs. Archiv der Pharmazie, 356(12), e2300453. Retrieved from [Link]

-

Xinchem Corporation. (n.d.). China 8-bromo-1,2,3,4-tetrahydroisoquinoline,hydrochloride(CAS#1159813-53-2) Manufacturer and Supplier. Retrieved from [Link]

-

ACE Biolabs. (n.d.). 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Al-Zoubi, W. et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4229. Retrieved from [Link]

-

ResearchGate. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

-

MOLBASE. (n.d.). 8-Bromo-1,2,3,4-tetrahydroisoquinoline|75416-51-2. Retrieved from [Link]

-

Kashani, S. K., & Jessiman, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

-

NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

-

Jampilek, J. et al. (2015). Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines. Molecules, 20(1), 179-203. Retrieved from [Link]

-

PubMed. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

- Google Patents. (n.d.). WO2005118548A1 - Substituted 1,2,3,4-tetrahydroisoquinoline derivatives.

- Google Patents. (n.d.). US9376418B2 - Substituted pyridines.

-

ResearchGate. (n.d.). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

-

Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287. Retrieved from [Link]

-

PubMed. (2012). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. Retrieved from [Link]

-

Google Patents. (n.d.). EP1751111B1 - Substituted 1,2,3,4-tetrahydroisoquinoline derivatives. Retrieved from [Link]

- Google Patents. (n.d.). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,3,4-Tetrahydroisoquinoline - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

Sources

- 1. 8-bromo-1,2,3,4-tetrahydroisoquinoline CAS#: 75416-51-2 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. China 8-bromo-1,2,3,4-tetrahydroisoquinoline,hydrochloride(CAS#1159813-53-2) Manufacturer and Supplier | Xinchem [xinchem.com]

- 4. file.chemscene.com [file.chemscene.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. 8-bromo-1,2,3,4-tetrahydroisoquinoline | 75416-51-2 [chemicalbook.com]

Spectroscopic Profile of 8-Bromo-1,2,3,4-tetrahydroisoquinoline: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 8-Bromo-1,2,3,4-tetrahydroisoquinoline, a crucial intermediate in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical underpinnings and practical insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characterization of this compound.

Introduction

8-Bromo-1,2,3,4-tetrahydroisoquinoline (CAS No: 75416-51-2, Molecular Formula: C₉H₁₀BrN, Molecular Weight: 212.09 g/mol ) is a substituted tetrahydroisoquinoline, a structural motif present in a wide array of natural products and pharmacologically active molecules.[1][2] The precise placement of the bromine atom at the C-8 position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block in the synthesis of complex molecular architectures.[3] Accurate and thorough spectroscopic characterization is paramount to confirm the identity and purity of this intermediate, ensuring the reliability of subsequent synthetic steps and the integrity of final products. This guide will delve into the expected and observed data from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a foundational reference for scientists working with this compound.

Chemical Structure and Atom Numbering

For clarity throughout this guide, the following IUPAC numbering system for the 8-Bromo-1,2,3,4-tetrahydroisoquinoline scaffold will be used.

Caption: IUPAC Numbering of 8-Bromo-1,2,3,4-tetrahydroisoquinoline.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 8-Bromo-1,2,3,4-tetrahydroisoquinoline, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

A. ¹H NMR Spectroscopy

Theoretical Insights: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. The aromatic protons will appear in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the ring current. The aliphatic protons of the tetrahydroisoquinoline core will be in the upfield region. The secondary amine proton (N-H) often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Experimental Protocol: A general protocol for acquiring a ¹H NMR spectrum of a tetrahydroisoquinoline derivative is as follows:[4]

-

Sample Preparation: Dissolve approximately 5-10 mg of 8-Bromo-1,2,3,4-tetrahydroisoquinoline in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: ~12-15 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum to the TMS signal.

Data Interpretation: While a specific experimental spectrum for 8-Bromo-1,2,3,4-tetrahydroisoquinoline is not publicly available in the searched literature, the expected chemical shifts and multiplicities can be predicted based on the analysis of similar structures.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |

| H-5 | ~7.2-7.4 | d | 1H | J ≈ 7-8 | |

| H-6 | ~6.9-7.1 | t | 1H | J ≈ 7-8 | |

| H-7 | ~7.0-7.2 | d | 1H | J ≈ 7-8 | |

| C1-H₂ | ~4.0-4.2 | s | 2H | - | Benzylic protons adjacent to nitrogen. |

| C3-H₂ | ~3.1-3.3 | t | 2H | J ≈ 6-7 | Coupled to C4-H₂. |

| C4-H₂ | ~2.8-3.0 | t | 2H | J ≈ 6-7 | Coupled to C3-H₂. |

| N2-H | ~1.5-2.5 | br s | 1H | - | Chemical shift is variable. |

B. ¹³C NMR Spectroscopy

Theoretical Insights: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The aromatic carbons will resonate in the downfield region (~110-150 ppm), with the carbon attached to the bromine atom (C-8) being significantly influenced by the halogen's electronic effects. The aliphatic carbons will appear in the upfield region (~20-60 ppm).

Experimental Protocol: The experimental setup for ¹³C NMR is similar to that of ¹H NMR, with the following key differences:[4]

-

Pulse Program: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.

-

Spectral Width: ~200-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

Data Interpretation: Similar to the ¹H NMR data, a specific experimental ¹³C NMR spectrum is not readily available. The following table presents the expected chemical shifts based on data for the parent 1,2,3,4-tetrahydroisoquinoline and substituent effects.[5][6]

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-1 | ~45-50 | |

| C-3 | ~40-45 | |

| C-4 | ~28-32 | |

| C-4a | ~130-135 | |

| C-5 | ~125-130 | |

| C-6 | ~126-131 | |

| C-7 | ~120-125 | |

| C-8 | ~115-120 | Carbon attached to Bromine. |

| C-8a | ~135-140 |

II. Infrared (IR) Spectroscopy

Theoretical Insights: IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies. For 8-Bromo-1,2,3,4-tetrahydroisoquinoline, key absorptions will include N-H stretching, C-H (aromatic and aliphatic) stretching, C=C aromatic ring stretching, and C-N stretching.

Experimental Protocol:

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Thin Film):

-

If the sample is an oil, a thin film can be prepared between two KBr or NaCl plates.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, the spectrum is recorded from 4000 to 400 cm⁻¹.

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Interpretation:

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| 3300-3400 | N-H Stretch | Medium, sharp |

| 3000-3100 | Aromatic C-H Stretch | Medium to weak |

| 2850-2960 | Aliphatic C-H Stretch | Medium to strong |

| 1550-1650 | N-H Bend (Scissoring) | Medium |

| 1450-1600 | Aromatic C=C Stretch | Medium, multiple bands |

| 1250-1335 | Aromatic C-N Stretch | Strong |

| 1000-1250 | Aliphatic C-N Stretch | Medium to weak |

| 500-700 | C-Br Stretch | Medium to strong |

III. Mass Spectrometry (MS)

Theoretical Insights: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Upon ionization, the molecule can fragment in a characteristic pattern, offering further structural clues. For 8-Bromo-1,2,3,4-tetrahydroisoquinoline, the presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. ESI is often preferred for its ability to generate a prominent protonated molecule peak.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Data Interpretation: The mass spectrum of 8-Bromo-1,2,3,4-tetrahydroisoquinoline has been reported with a protonated molecule peak [M+H]⁺ at m/z 211.9.[7][8]

Isotopic Pattern: A key feature in the mass spectrum will be the isotopic signature of bromine. The molecular ion region will exhibit two peaks of nearly equal intensity, separated by 2 m/z units, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

-

[M]⁺: Calculated for C₉H₁₀⁷⁹BrN⁺ = 210.9997

-

[M+2]⁺: Calculated for C₉H₁₀⁸¹BrN⁺ = 212.9977

Fragmentation Pathway: Under EI conditions, fragmentation is expected. A plausible fragmentation pathway is the benzylic cleavage, leading to the loss of a hydrogen atom or the formation of a stable iminium ion.

Caption: A simplified potential fragmentation pathway for 8-Bromo-1,2,3,4-tetrahydroisoquinoline in MS.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive analytical toolkit for the characterization of 8-Bromo-1,2,3,4-tetrahydroisoquinoline. While publicly available experimental spectra are limited, the foundational principles of each technique, combined with data from structurally related compounds, allow for a robust and reliable interpretation of the expected spectral data. This guide serves as a valuable resource for scientists, ensuring the confident identification and quality assessment of this important synthetic intermediate.

References

-

PubChem. 8-Bromo-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. [Link]

-

MOLBASE. 8-Bromo-1,2,3,4-tetrahydroisoquinoline. [Link]

-

AWS. A Versatile C-H Functionalization of Tetrahydroisoquinolines Catalyzed by Iodine at Aerobic Conditions. [Link]

-

ACS Publications. Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry. [Link]

-

Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proc. Indian Acad. Sci. (Chem. Sci.). [Link]

-

MDPI. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules. [Link]

-

Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

-

SpectraBase. 1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). [Link]

-

ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top). [Link]

-

NIST. Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. [Link]

-

SpectraBase. 1,2,3,4-Tetrahydroisoquinoline - Optional[Vapor Phase IR] - Spectrum. [Link]

-

Aladdin Scientific. 7-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 13C NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 8-bromo-1,2,3,4-tetrahydroisoquinoline CAS#: 75416-51-2 [chemicalbook.com]

- 8. 8-bromo-1,2,3,4-tetrahydroisoquinoline | 75416-51-2 [chemicalbook.com]

An In-Depth Technical Guide to the Solubility of 8-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. Given the specificity of this compound, this document focuses on the fundamental principles governing its solubility and provides a robust experimental protocol for its accurate determination, rather than presenting pre-existing, exhaustive solubility data.

Introduction: The Importance of Solubility

8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is an organic compound often utilized as a building block or intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry and materials science.[1][2] Understanding its solubility is a critical first step in reaction optimization, purification, formulation development, and analytical method design. A precise grasp of how this compound behaves in various organic solvents enables scientists to design more efficient synthetic routes, develop stable formulations, and ensure accurate quantification.

Physicochemical Properties and Solubility Predictions

The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. For 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride, several key features govern its behavior:

-

The Tetrahydroisoquinoline Core: This bicyclic structure has both aromatic and aliphatic character, contributing to its potential interaction with a range of solvents.

-

The Bromine Atom: The presence of a halogen atom increases the molecule's molecular weight and polarizability, which can influence van der Waals interactions.

-

The Hydrochloride Salt: This is the most critical feature for solubility. As the hydrochloride salt of a secondary amine, the molecule is ionic.[3] This ionic character dramatically increases its polarity compared to its free base form.[4]

Qualitative Prediction ("Like Dissolves Like"):

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are generally good candidates for dissolving hydrochloride salts. Their ability to engage in hydrogen bonding and their high dielectric constants can effectively solvate the charged ammonium cation and the chloride anion.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dipole moments and can solvate cations well, but are less effective at solvating anions compared to protic solvents. Moderate to good solubility can be expected.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the high polarity and ionic nature of the hydrochloride salt, solubility is expected to be very low in these solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and may show some ability to dissolve the compound, though likely less than highly polar solvents.

The diagram below illustrates the key structural features of the molecule that influence its solubility.

Caption: Key molecular features influencing solubility.

Experimental Determination of Equilibrium Solubility

To obtain quantitative and reliable solubility data, a standardized experimental method is essential. The shake-flask method , as described in OECD Guideline 107, is a robust and widely accepted technique for determining the equilibrium solubility of a substance.[5][6]

3.1. Principle

A surplus of the solid compound is agitated in the chosen organic solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.[7]

3.2. Experimental Protocol: Shake-Flask Method

The following workflow outlines the steps for determining the solubility of 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride.

Caption: Workflow for solubility determination via the shake-flask method.

Step-by-Step Methodology:

-

Preparation: To a series of glass vials, add a pre-weighed amount of 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (e.g., 10-20 mg). The amount should be sufficient to ensure an excess of solid remains after equilibrium is reached.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials securely and place them in a shaker bath set to a constant temperature (e.g., 25 °C ± 1 °C). Agitate the vials for a predetermined time (a 24-hour period is a good starting point, with samples potentially taken at 24 and 48 hours to confirm equilibrium has been reached).[7]

-

Phase Separation: After agitation, allow the vials to stand at the same constant temperature to let the excess solid settle. For fine suspensions, centrifugation at the same temperature is recommended to ensure complete separation of the solid and liquid phases.[6]

-

Sampling: Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant. Be cautious not to disturb the solid material at the bottom.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method. The dilution solvent should ideally be the mobile phase used for HPLC analysis to ensure good peak shape.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a highly suitable method for quantifying the concentration of 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride in the prepared samples.[8][9] The aromatic ring in the molecule will absorb UV light, allowing for sensitive detection.[10]

4.1. Method Development Outline

-

Column: A C18 reversed-phase column is a standard choice for this type of molecule.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) is typical. Gradient elution may be necessary to ensure good peak shape and resolution.

-

Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance (λmax) of the compound to achieve the highest sensitivity. This can be determined using a UV-Vis spectrophotometer or a diode-array detector (DAD) during initial HPLC runs.

-

Calibration: A calibration curve must be generated using a series of standards of known concentration. The instrument's response (peak area) is plotted against concentration, and a linear regression is used to determine the concentration of the unknown samples.[10]

4.2. Self-Validating Protocol

A trustworthy protocol includes checks and balances:

-

Equilibrium Confirmation: Analyze samples taken at different time points (e.g., 24, 48, and 72 hours). If the calculated solubility values are consistent, it confirms that equilibrium has been reached.

-

Mass Balance: After the experiment, the remaining solid can be dried and weighed to confirm that an excess was present throughout the experiment.

-

Duplicate Samples: All experiments should be performed in at least duplicate to ensure the reproducibility of the results.

Data Presentation

Quantitative solubility data should be organized into a clear and concise table. This allows for easy comparison of the compound's behavior across different solvents.

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 25 | [Experimental Data] | [Calculated Data] |

| Ethanol | Polar Protic | 25 | [Experimental Data] | [Calculated Data] |

| Isopropanol | Polar Protic | 25 | [Experimental Data] | [Calculated Data] |

| Acetonitrile | Polar Aprotic | 25 | [Experimental Data] | [Calculated Data] |

| DMSO | Polar Aprotic | 25 | [Experimental Data] | [Calculated Data] |

| Dichloromethane | Chlorinated | 25 | [Experimental Data] | [Calculated Data] |

| Toluene | Non-Polar | 25 | [Experimental Data] | [Calculated Data] |

| Hexane | Non-Polar | 25 | [Experimental Data] | [Calculated Data] |

Note: The molecular weight of 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (C9H11BrClN) is approximately 248.55 g/mol .[11][12]

Conclusion and Field Insights

The solubility of an amine hydrochloride salt like 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is fundamentally a trade-off between the high polarity conferred by the ionic salt and the organic nature of the carbon skeleton. While qualitative predictions are useful for initial solvent screening, only rigorous experimental determination using a standardized protocol like the shake-flask method can provide the accurate, reliable data needed for advanced research and development.[7] The protocols and principles outlined in this guide provide a self-validating framework for obtaining such data, empowering scientists to make informed decisions in their experimental designs.

References

-

OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.

-

OECD (2006), Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.

-

ChemSrc (2023), 8-bromo-1,2,3,4-tetrahydroisoquinoline,hydrochloride (CAS#1159813-53-2).

-

Ghorab, M. K., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 49-59.

-

Chen, Y. C., et al. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Analytical & Bioanalytical Techniques, 8(5).

-

Pereira, V., et al. (2010). HPLC–DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. Journal of Separation Science, 33(10), 1404-1410.

-

Faustino, P. J., et al. (2008). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 25(3), 562-570.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12630420, 8-Bromo-1,2,3,4-tetrahydroisoquinoline.

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.

-

LibreTexts Chemistry (2022). Chemical Properties of Amines: Bases and Salt Formation.

-

Echemi (2023). 8-BROMO-1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE.

-

LCGC International (2017). How It Works: UV Detection for HPLC.

Sources

- 1. China 8-bromo-1,2,3,4-tetrahydroisoquinoline,hydrochloride(CAS#1159813-53-2) Manufacturer and Supplier | Xinchem [xinchem.com]

- 2. 8-bromo-1,2,3,4-tetrahydroisoquinoline CAS#: 75416-51-2 [m.chemicalbook.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. enfo.hu [enfo.hu]

- 6. govinfo.gov [govinfo.gov]

- 7. scielo.br [scielo.br]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. longdom.org [longdom.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. echemi.com [echemi.com]

- 12. 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11BrClN | CID 45074003 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking New Therapeutic Frontiers: A Technical Guide to Identifying and Validating Targets for 8-Bromo-Tetrahydroisoquinoline Derivatives

For Immediate Release

[CITY, STATE] – January 5, 2026 – In the dynamic landscape of drug discovery, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold stands out as a "privileged" structure, forming the core of numerous biologically active compounds.[1] The strategic introduction of a bromine atom at the 8-position (8-bromo-THIQ) offers a compelling avenue for the development of novel therapeutics with potentially enhanced potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of potential therapeutic targets for 8-bromo-THIQ derivatives, underpinned by detailed experimental methodologies for their validation.

The 8-Bromo-Tetrahydroisoquinoline Scaffold: A Gateway to Novel Bioactivity

The THIQ nucleus is a common feature in a wide array of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[1] The introduction of a bromine atom at the 8-position is a deliberate medicinal chemistry strategy. The physicochemical properties of bromine—its size, electronegativity, and ability to participate in halogen bonding—can significantly influence a molecule's interaction with its biological target. This can lead to improved binding affinity, altered selectivity profiles, and favorable absorption, distribution, metabolism, and excretion (ADME) properties. While the broader THIQ class has been extensively studied, this guide focuses on the specific potential unlocked by the 8-bromo substitution.

Potential Therapeutic Targets and Mechanistic Rationale

Based on the known biological activities of the parent THIQ scaffold and the anticipated influence of the 8-bromo substituent, we have identified several high-potential therapeutic target classes for 8-bromo-THIQ derivatives.

Oncology: Targeting the Machinery of Cell Division and Survival

The antiproliferative effects of THIQ derivatives suggest their potential as anticancer agents. The 8-bromo substitution could enhance their activity against key oncogenic targets.

-

Tubulin: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a validated target for cancer chemotherapy. THIQ derivatives have been shown to interfere with tubulin polymerization. The 8-bromo substituent could enhance binding to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics and inducing mitotic arrest and apoptosis in cancer cells.

-

KRas: The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a frequently mutated oncogene in various cancers. Specifically, the G12C mutation creates a cysteine residue that can be targeted by covalent inhibitors. The electrophilic nature of the carbon-bromine bond in 8-bromo-THIQ derivatives could be exploited to design novel covalent inhibitors that form a bond with the Cys12 residue of KRas G12C, locking it in an inactive state.

-

Histone Deacetylase 8 (HDAC8): HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC8 is overexpressed in several cancers and is a validated therapeutic target. The 8-bromo-THIQ scaffold can be elaborated with a zinc-binding group to chelate the zinc ion in the active site of HDAC8, while the bromo-substituted ring can occupy adjacent hydrophobic pockets, leading to potent and selective inhibition.

-

Poly (ADP-ribose) Polymerase 1 (PARP1): PARP1 is a key enzyme in the base excision repair (BER) pathway of DNA damage. Inhibition of PARP1 is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The 8-bromo-THIQ core could serve as a scaffold for developing novel PARP1 inhibitors that compete with the NAD+ substrate, leading to synthetic lethality in cancer cells.

Neurodegenerative Disorders: Modulating Neuronal Signaling and Survival

The neuroprotective properties of THIQs make them promising candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[2][3][4]

-

N-Methyl-D-Aspartate (NMDA) Receptors: NMDA receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity and memory. Their dysregulation is implicated in various neurological disorders. The 8-bromo-THIQ scaffold can be used to develop allosteric modulators of NMDA receptors. The bromine atom could interact with specific residues in the allosteric binding site, leading to either positive or negative modulation of receptor activity, depending on the desired therapeutic effect.

Experimental Protocols for Target Validation and Compound Screening

The following section provides detailed, step-by-step methodologies for key in vitro assays to evaluate the activity of 8-bromo-THIQ derivatives against the identified potential targets.

Tubulin Polymerization Assay

This assay measures the effect of test compounds on the in vitro polymerization of purified tubulin.[5][6][7]

Principle: Tubulin polymerization into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically at 340 nm.

Materials:

-

Purified bovine brain tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Paclitaxel (positive control for polymerization promotion)

-

Vinblastine (positive control for polymerization inhibition)

-

8-bromo-THIQ derivative stock solutions (in DMSO)

-

96-well clear bottom microplates

-

Temperature-controlled microplate reader

Protocol:

-

Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer on ice.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Add the 8-bromo-THIQ derivative to the tubulin solution at various concentrations. Include wells with paclitaxel, vinblastine, and DMSO (vehicle control).

-

Incubate the plate on ice for 5 minutes to allow for compound binding.

-

Transfer the plate to a microplate reader pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes.

-

Plot the absorbance versus time to generate polymerization curves.

-

Determine the effect of the compound on the rate and extent of tubulin polymerization.

KRas G12C Inhibition Assay (TR-FRET)

This biochemical assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRas G12C protein.[8][9][10][11]

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to monitor the binding of a fluorescently labeled GTP analog to KRas G12C in the presence of the guanine nucleotide exchange factor (GEF) SOS1.

Materials:

-

Recombinant human KRas G12C protein

-

Recombinant human SOS1 protein

-

BODIPY-FL-GTP (fluorescent GTP analog)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP)

-

8-bromo-THIQ derivative stock solutions (in DMSO)

-

384-well low-volume black microplates

-

TR-FRET compatible plate reader

Protocol:

-

Add 2 µL of serially diluted 8-bromo-THIQ derivative to the wells of a 384-well plate.

-

Add 2 µL of KRas G12C protein (final concentration ~10 nM) to each well and incubate for 60 minutes at room temperature.

-

Prepare a mixture of SOS1 (final concentration ~50 nM) and BODIPY-FL-GTP (final concentration ~50 nM) in assay buffer.

-

Add 4 µL of the SOS1/BODIPY-FL-GTP mixture to each well to initiate the nucleotide exchange reaction.

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

Read the TR-FRET signal on a compatible plate reader (excitation at 485 nm, emission at 520 nm and 665 nm).

-

Calculate the TR-FRET ratio and determine the IC50 value for the inhibitor.

HDAC8 Activity Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylase activity of HDAC8.[12][13][14][15][16]

Principle: A fluorogenic substrate is deacetylated by HDAC8, and a subsequent developer solution cleaves the deacetylated substrate to release a fluorescent product.

Materials:

-

Recombinant human HDAC8 enzyme

-

HDAC8 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (containing Trichostatin A and a protease)

-

8-bromo-THIQ derivative stock solutions (in DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Protocol:

-

Add 50 µL of HDAC Assay Buffer to each well.

-

Add 2 µL of serially diluted 8-bromo-THIQ derivative or control inhibitor.

-

Add 20 µL of recombinant HDAC8 enzyme to each well and incubate for 10 minutes at 37°C.

-

Add 20 µL of the HDAC8 fluorogenic substrate to each well to start the reaction.

-

Incubate the plate at 37°C for 30 minutes.

-

Add 10 µL of developer solution to each well and incubate for 15 minutes at room temperature.

-

Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition and determine the IC50 value.

PARP1 Inhibition Assay (Colorimetric)

This assay quantifies the inhibition of PARP1 activity by measuring the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[17][18][19][20][21]

Principle: An ELISA-based assay where PARP1 activity is detected by the incorporation of biotinylated ADP-ribose, which is then quantified using streptavidin-HRP and a colorimetric substrate.

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA

-

Histone-coated 96-well microplate

-

Biotinylated NAD+

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2 N H₂SO₄)

-

8-bromo-THIQ derivative stock solutions (in DMSO)

-

Microplate reader

Protocol:

-

To the histone-coated wells, add 12.5 µL of the 8-bromo-THIQ derivative or control inhibitor.

-

Add 12.5 µL of a mixture of PARP1 enzyme and activated DNA.

-

Initiate the reaction by adding 25 µL of biotinylated NAD+.

-

Incubate for 30 minutes at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of streptavidin-HRP to each well and incubate for 30 minutes.

-

Wash the plate three times.

-

Add 100 µL of TMB substrate and incubate until color develops.

-

Add 100 µL of stop solution and read the absorbance at 450 nm.

-

Calculate the percent inhibition and determine the IC50 value.

NMDA Receptor Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the NMDA receptor.[22][23][24][25][26]

Principle: A competitive radioligand binding assay using synaptic membrane preparations and a specific radiolabeled NMDA receptor antagonist.

Materials:

-

Rat brain synaptic membrane preparation

-

[³H]MK-801 (radiolabeled NMDA receptor antagonist)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glutamate and Glycine

-

Unlabeled MK-801 (for non-specific binding determination)

-

8-bromo-THIQ derivative stock solutions (in DMSO)

-

Glass fiber filters

-

Scintillation cocktail and counter

Protocol:

-

In a 96-well plate, combine the synaptic membrane preparation, [³H]MK-801, glutamate, and glycine in assay buffer.

-

Add the 8-bromo-THIQ derivative at various concentrations. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled MK-801).

-

Incubate at room temperature for 2 hours.

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki value for the test compound.

Data Presentation and Visualization

To facilitate the analysis and interpretation of screening data, it is crucial to present the results in a clear and organized manner.

Table 1: Illustrative Quantitative Data Summary for a Hypothetical 8-Bromo-THIQ Derivative

| Target | Assay Type | IC50 / Ki (nM) |

| Tubulin | Polymerization | 150 |

| KRas G12C | TR-FRET | 500 |

| HDAC8 | Fluorometric | 75 |

| PARP1 | Colorimetric | 200 |

| NMDA Receptor | Radioligand Binding | 120 (Ki) |

Visualizing Key Concepts

Visual aids are indispensable for conveying complex scientific information. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a representative experimental workflow.

Caption: A generalized experimental workflow for in vitro screening of 8-bromo-THIQ derivatives.

Caption: Simplified KRas signaling pathway and the proposed mechanism of action for a covalent 8-bromo-THIQ inhibitor.

Conclusion and Future Directions

The 8-bromo-tetrahydroisoquinoline scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases. The insights and methodologies presented in this guide provide a robust framework for researchers to identify and validate the therapeutic targets of these intriguing molecules. Future work should focus on elucidating the precise structure-activity relationships of the 8-bromo substitution and optimizing the lead compounds for in vivo efficacy and safety. The systematic exploration of this chemical space holds the potential to deliver next-generation medicines with significant clinical impact.

References

-

Tulip Biolabs. (n.d.). PARP1 Activity Assay. Retrieved from [Link]

-

BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved from [Link]

-

Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. Retrieved from [Link]

-

Bio-protocol. (2019). NMDA receptor binding studies. Retrieved from [Link]

-

Bio-Techne. (n.d.). HDAC8 Assay Kit. Retrieved from [Link]

-